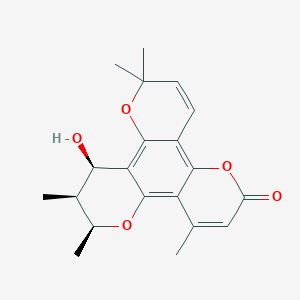

(+)-Pseudocordatolide C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(10S,11S,12R)-12-hydroxy-6,10,11,16,16-pentamethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13,17-pentaen-4-one |

InChI |

InChI=1S/C20H22O5/c1-9-8-13(21)24-17-12-6-7-20(4,5)25-18(12)15-16(22)10(2)11(3)23-19(15)14(9)17/h6-8,10-11,16,22H,1-5H3/t10-,11+,16-/m1/s1 |

InChI Key |

AAPFBQWCKBJQGL-OHUAYANFSA-N |

SMILES |

CC1C(OC2=C3C(=CC(=O)OC3=C4C=CC(OC4=C2C1O)(C)C)C)C |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=C3C(=CC(=O)OC3=C4C=CC(OC4=C2[C@@H]1O)(C)C)C)C |

Canonical SMILES |

CC1C(OC2=C3C(=CC(=O)OC3=C4C=CC(OC4=C2C1O)(C)C)C)C |

Synonyms |

pseudocordatolide C |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity

Botanical Sources and Biogeographic Distribution of (+)-Pseudocordatolide C

The quest for this compound has primarily centered on the genus Calophyllum, a group of tropical flowering plants. Extensive chemotaxonomic surveys have identified specific species as reliable sources of this and related pyranocoumarins.

Calophyllum lanigerum, particularly the variety austrocoriaceum, stands out as a principal botanical source of this compound acs.org. This species, found in the tropical rainforests of Malesia, has been the subject of numerous phytochemical investigations. These studies have consistently revealed the presence of a diverse array of pyranocoumarins, with this compound being a notable constituent isolated from the leaves of the plant acs.org. The concentration and presence of this compound can, however, be influenced by the specific plant part and the geographical location of the collection.

Alongside C. lanigerum, Calophyllum teysmannii var. inophylloide has been a significant contributor to the isolation of this compound acs.org. This species shares a similar biogeographic distribution with C. lanigerum, and chemotaxonomic studies have demonstrated a considerable overlap in their secondary metabolite profiles, including the presence of various pyranocoumarins nih.gov. The co-occurrence of this compound in both species underscores the close chemical relationship within the Calophyllum genus.

While C. lanigerum and C. teysmannii are the most well-documented sources, the broader exploration of the Calophyllum genus for pyranocoumarins is an ongoing area of research. Chemotaxonomic surveys of numerous Calophyllum species have revealed that while the genus is a rich source of coumarins, the distribution of specific compounds like this compound can be quite specific nih.gov. These studies are crucial for understanding the chemodiversity within the genus and for identifying potential new sources of this and other related compounds. The presence of pyranocoumarins is considered a significant chemotaxonomic marker for distinguishing between different species within this large and diverse genus nih.govnih.gov.

Advanced Methodologies for Isolation and Purification

The isolation of a pure compound from a complex plant extract is a meticulous process that relies on a combination of chromatographic techniques. The successful purification of this compound has been achieved through the application of modern separation science.

The initial step in the isolation of this compound typically involves the extraction of plant material (e.g., leaves of C. lanigerum) with organic solvents. This crude extract is then subjected to a series of chromatographic separations.

Thin-Layer Chromatography (TLC) is often employed as a rapid and simple method for the initial analysis of plant extracts to detect the presence of pyranocoumarins nih.gov. It serves as a valuable tool for monitoring the progress of fractionation and for selecting extracts that are rich in the compounds of interest.

Column Chromatography is a fundamental technique used for the large-scale separation of compounds from the crude extract. In the isolation of pyranocoumarins from Calophyllum species, silica (B1680970) gel is commonly used as the stationary phase. The separation is achieved by eluting the column with a gradient of non-polar to polar solvents, such as a mixture of hexane (B92381) and ethyl acetate. This process allows for the separation of compounds based on their polarity, yielding fractions enriched in specific pyranocoumarins.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that is indispensable for the final purification of this compound. Reversed-phase HPLC, utilizing a C18 column with a mobile phase consisting of a gradient of water and methanol (B129727) or acetonitrile, is a common method for obtaining the compound in high purity nih.gov. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at different wavelengths, aiding in the identification and collection of the target compound.

A general procedure for the isolation of pyranocoumarins, including this compound, from a Calophyllum extract can be summarized as follows:

Solvent extraction of the plant material.

Solvent-solvent partitioning to obtain a fraction enriched in coumarins.

Initial fractionation by column chromatography on silica gel.

Further purification of the enriched fractions by preparative TLC or repeated column chromatography.

Final purification to obtain the pure compound using HPLC.

Once isolated, the definitive identification of this compound requires the use of advanced spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of modern structure elucidation.

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like electrospray ionization (ESI), is employed to determine the precise molecular formula of this compound, which has been established as C₂₀H₂₂O₅ acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the complex framework of this compound.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals for the aromatic, olefinic, and aliphatic protons within its structure.

¹³C NMR (Carbon NMR): This experiment reveals the number of different carbon atoms in the molecule and their chemical environments. The broad range of chemical shifts in ¹³C NMR helps to identify the types of carbon atoms present (e.g., carbonyls, aromatic carbons, aliphatic carbons).

2D NMR Experiments: These experiments provide information about the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular skeleton.

Through the detailed analysis of these NMR spectra, the complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, confirming its unique tetracyclic pyranocoumarin (B1669404) structure.

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Pyranocoumarin |

Research Findings: Spectroscopic Data for this compound

The following table summarizes the key spectroscopic data that have been instrumental in the structural elucidation of this compound.

| Spectroscopic Technique | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula: C₂₀H₂₂O₅ |

| ¹H NMR (in CDCl₃) | Provides detailed information on the proton environments and their couplings, confirming the presence of aromatic, olefinic, and aliphatic protons consistent with the proposed structure. |

| ¹³C NMR | Reveals the presence of 20 distinct carbon signals, corresponding to the molecular formula, and helps identify the functional groups present. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure and the unambiguous assignment of all NMR signals. |

Chemodiversity of Pyranocoumarins and Structural Analogs within Natural Extracts

The exploration of natural extracts has unveiled a remarkable diversity of pyranocoumarins, a class of phenolic compounds characterized by a pyran ring fused to a coumarin (B35378) core. researchgate.net This chemical diversity is particularly prominent within the genus Calophyllum (family Calophyllaceae), which has proven to be a prolific source of these structurally complex molecules. nih.govnih.gov The structural variations observed in pyranocoumarins contribute significantly to their diverse biological activities.

Pyranocoumarins isolated from natural sources, primarily from plant species, can be broadly categorized into several structural types. These classifications are based on the arrangement and substitution patterns of the pyran and coumarin rings. A significant number of these compounds are tetracyclic dipyranocoumarins. datapdf.com

One of the major groups is characterized by a gem-dimethyl group on the C ring of the tetracyclic structure. Notable examples within this group include (+)-calanolide A, originally isolated from Calophyllum lanigerum, and the inophyllums. Another significant group is the cordatolides. nih.gov

A fascinating aspect of pyranocoumarin chemodiversity is the existence of structural isomers where the C and D pyran rings are reversed. In these analogs, the characteristic gem-dimethyl group is located on the D ring. This structural rearrangement gives rise to the "pseudo" series of pyranocoumarins. This compound belongs to this group, representing the pseudo-analog of the cordatolides. datapdf.com Another example of this structural class is pseudocalanolide C. nih.gov

Further contributing to the chemical diversity are the tricyclic pyranocoumarins. These compounds possess a non-cyclized equivalent of the D ring found in the tetracyclic calanolide (B8761490) structure. nih.gov The substituents on the lactone ring of the coumarin moiety also introduce variability, with methyl, n-propyl, or phenyl groups being observed at the C-4 position. nih.gov

The genus Calophyllum exhibits significant chemodiversity in its pyranocoumarin content, making it a subject of chemotaxonomic studies. For instance, a survey of 315 organic extracts from 31 taxa of Calophyllum revealed that while prenylated coumarins are abundantly present in some species, they are not widespread throughout the genus. nih.govnih.gov This suggests that the presence of specific pyranocoumarins can serve as distinctive markers for different species within the genus. nih.gov For example, (+)-calanolide A was isolated from Calophyllum lanigerum var. austrocoriaceum, while the closely related (-)-calanolide B was found in Calophyllum teysmannii var. inophylloide. nih.gov

The following table summarizes the structural diversity of pyranocoumarins and their analogs found in natural extracts, with a focus on compounds from the Calophyllum genus.

| Compound Name | Structural Group | Key Structural Feature | Natural Source (Example) |

|---|---|---|---|

| (+)-Calanolide A | Tetracyclic dipyranocoumarin | gem-dimethyl group on C ring | Calophyllum lanigerum |

| (-)-Calanolide B | Tetracyclic dipyranocoumarin | gem-dimethyl group on C ring | Calophyllum teysmannii |

| Inophyllums | Tetracyclic dipyranocoumarin | gem-dimethyl group on C ring | Calophyllum inophyllum |

| Cordatolides | Tetracyclic dipyranocoumarin | gem-dimethyl group on C ring | Calophyllum cordato-oblongum |

| This compound | Tetracyclic dipyranocoumarin (pseudo series) | gem-dimethyl group on D ring | Calophyllum lanigerum, Calophyllum teysmannii |

| Pseudocalanolide C | Tetracyclic dipyranocoumarin (pseudo series) | gem-dimethyl group on D ring | - |

| Calanolide E1 | Tricyclic pyranocoumarin | Non-cyclized equivalent of D ring | - |

Biosynthetic Pathways

General Principles of Coumarin (B35378) Biosynthesis: The Shikimate and Phenylpropanoid Pathways

The journey to the core coumarin structure begins with the shikimate pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. rsc.orgsemanticscholar.orgtaylorfrancis.comresearchgate.net The starting point for coumarins is the amino acid L-phenylalanine. wikipedia.orgresearchgate.net This precursor then enters the phenylpropanoid pathway, a major source of a vast array of plant secondary metabolites, including flavonoids, lignins, and coumarins. taylorfrancis.commdpi.comfrontiersin.org

The key steps involved in the formation of the basic coumarin nucleus, specifically the compound umbelliferone (B1683723), are as follows:

Deamination: The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid. mdpi.comphytojournal.com

Hydroxylation (para): Cinnamate 4-hydroxylase (C4H), a P450-dependent enzyme, introduces a hydroxyl group at the para-position (C4) of the phenyl ring of trans-cinnamic acid, yielding p-coumaric acid. wikipedia.orgmdpi.comphytojournal.com An alternative route can produce p-coumaric acid from L-tyrosine via the enzyme tyrosine ammonia (B1221849) lyase (TAL). mdpi.comphytojournal.com

Hydroxylation (ortho): The next critical step is a second hydroxylation, this time at the ortho-position (C2) of p-coumaric acid, catalyzed by cinnamate/coumarate 2-hydroxylase (C2'H). This reaction forms 2,4-dihydroxy-cinnamic acid (umbellic acid). wikipedia.orgmdpi.com

Isomerization and Lactonization: The trans-double bond in the side chain of 2,4-dihydroxy-cinnamic acid undergoes isomerization to a cis-configuration. This conformational change allows the C2-hydroxyl group to perform an intramolecular attack on the carboxylic acid group, leading to the closure of a lactone ring and the formation of umbelliferone (7-hydroxycoumarin), the precursor to a wide variety of coumarin derivatives. wikipedia.orgphytojournal.com

Table 1: Key Enzymes in Umbelliferone Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Deaminates L-phenylalanine to trans-cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Catalyzes the para-hydroxylation of trans-cinnamic acid. |

| Tyrosine ammonia lyase | TAL | Converts L-tyrosine to p-coumaric acid. |

| Cinnamate/coumarate 2-hydroxylase | C2'H | Catalyzes the ortho-hydroxylation of p-coumaric acid. |

Specific Biosynthetic Routes to Pyranocoumarins from Umbelliferone

Umbelliferone serves as the central precursor for the biosynthesis of more complex coumarins, including pyranocoumarins. researchgate.netmdpi.comresearchgate.net These compounds are characterized by the fusion of a pyran ring to the coumarin nucleus. The formation of the pyran ring is initiated by a crucial enzymatic step: prenylation.

Prenyltransferases (PTs) are enzymes that catalyze the attachment of a prenyl group, typically dimethylallyl pyrophosphate (DMAPP), to an acceptor molecule. researchgate.netoup.com In the context of pyranocoumarin (B1669404) biosynthesis, a membrane-bound prenyltransferase acts on the umbelliferone scaffold. nih.govresearchgate.net This reaction is a key branching point in the pathway, as the position of prenylation determines the resulting structure. oup.comnih.govresearchgate.net

Linear Pyranocoumarins: When the prenyl group is attached to the C6 position of umbelliferone, the intermediate formed is 7-demethylsuberosin. This compound is the precursor for linear pyranocoumarins. mdpi.comnih.gov

Angular Pyranocoumarins: Alternatively, if prenylation occurs at the C8 position, the product is osthenol. mdpi.comnih.govresearchgate.net Osthenol is the committed precursor for the biosynthesis of angular pyranocoumarins. mdpi.comresearchgate.net

The specificity of the prenyltransferase enzyme for either the C6 or C8 position is therefore a critical determinant of the final molecular architecture. oup.comnih.gov Subsequent enzymatic steps, often involving cytochrome P450 monooxygenases, catalyze the cyclization of the prenyl side chain to form the characteristic pyran ring. nih.gov

Dipyranocoumarins, such as the well-studied calanolides, feature two pyran rings fused to the coumarin core. The biosynthesis of these complex molecules is thought to begin with the precursors established in pyranocoumarin formation. researchgate.netresearchgate.net For instance, the biosynthesis of certain calanolides is proposed to proceed through the angular precursor, osthenol. researchgate.netmdpi.com

While the precise enzymatic steps for many dipyranocoumarins are not fully characterized, research combining structural and transcriptomic analysis has shed light on potential pathways. mdpi.comresearchgate.net By analyzing the transcriptome of plants known to produce dipyranocoumarins, such as those from the genus Calophyllum, researchers can identify candidate genes encoding the enzymes—like prenyltransferases, cyclases, and hydroxylases—that may be involved in constructing the final dipyranocoumarin scaffold. mdpi.comresearchgate.netnih.gov These studies suggest a series of prenylations and subsequent cyclizations mediated by specific enzymes lead to the formation of the complex tetracyclic structure. nih.govmdpi.com

Unraveling the Specific Biosynthesis of (+)-Pseudocordatolide C: Current Gaps and Future Research

This compound is a tetracyclic dipyranocoumarin that has been identified in plants of the Calophyllum genus, such as Calophyllum lanigerum. mdpi.comnih.gov While the general biosynthetic framework for dipyranocoumarins provides a likely roadmap for its formation, the specific enzymatic machinery responsible for synthesizing this compound remains unelucidated.

The primary knowledge gap lies in identifying the specific set of enzymes that catalyze the later steps of the pathway. The general route from umbelliferone through a prenylated intermediate is understood, but the precise sequence of cyclizations, hydroxylations, and other modifications that result in the unique stereochemistry and structure of this compound is unknown. nih.govnaturalproducts.net

Future research will be essential to close these gaps. Key areas of investigation will likely include:

Transcriptome and Genome Sequencing: Analyzing the genetic information of Calophyllum species that produce this compound to identify candidate genes for prenyltransferases, cytochrome P450 enzymes, and other potential modifying enzymes.

Metabolomic Analysis: Detailed profiling of the metabolites in these plants can help identify other potential intermediates in the biosynthetic pathway, providing clues to the reaction sequence.

Enzyme Functional Characterization: Once candidate genes are identified, they can be expressed in heterologous systems (like yeast or E. coli) to test their enzymatic activity with proposed intermediates. This is a critical step to confirm the function of each enzyme in the pathway.

By integrating these modern biochemical and molecular biology approaches, the specific biosynthetic pathway to this compound can be fully unraveled, providing not only fundamental scientific knowledge but also potential tools for the biotechnological production of this complex natural product.

Synthetic Strategies and Chemical Modification

Total Synthesis Approaches to Complex Natural Product Coumarins

The total synthesis of complex natural product coumarins, such as those structurally related to (+)-Pseudocordatolide C, is a formidable undertaking that requires precise control over various aspects of chemical reactivity. These syntheses are not merely academic exercises but are crucial for confirming proposed structures, enabling access to larger quantities of the natural product for biological evaluation, and providing a platform for the creation of novel analogs with potentially improved therapeutic properties.

A prominent example in this field is the synthesis of the structurally related calanolide (B8761490) A, a potent anti-HIV agent. The total synthesis of (±)-calanolide A has been achieved through a multi-step sequence that highlights key transformations applicable to the synthesis of other pyranocoumarins. One approach commences with phloroglucinol and involves a Pechmann reaction, followed by a Friedel-Crafts acylation and a crucial chromenylation step using 4,4-dimethoxy-2-methylbutan-2-ol to construct the pyran ring. acs.org Such strategies underscore the importance of convergent approaches, where complex fragments of the molecule are synthesized independently before being coupled together in the later stages of the synthesis.

Stereo- and Regioselective Synthesis Challenges

A paramount challenge in the synthesis of this compound and its congeners lies in the precise control of stereochemistry and regiochemistry. The molecule possesses multiple stereocenters, and the desired biological activity is often confined to a single stereoisomer. Consequently, the development of enantioselective and diastereoselective reactions is of utmost importance.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyranocoumarins. acs.org For instance, quinine-derived primary amines have been successfully employed as catalysts in the asymmetric synthesis of pyranocoumarin (B1669404) derivatives. researchgate.net These catalysts can effectively control the stereochemical outcome of key bond-forming reactions, leading to the desired enantiomer in high enantiomeric excess. The development of such catalytic systems is a significant advancement in overcoming the stereoselective synthesis challenges inherent in this class of molecules.

Regioselectivity, the control of the site of chemical reactivity, is another critical consideration. In the construction of the pyranocoumarin scaffold, reactions can often lead to mixtures of isomers. For example, the annulation of a pyran ring onto a coumarin (B35378) core can occur at different positions, leading to linear or angularly fused products. The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired regioisomer.

Importance of Synthesis for Structural Elucidation and Stereochemical Revision

Chemical synthesis plays an indispensable role in the structural elucidation and, in some cases, the stereochemical revision of complex natural products. While spectroscopic techniques such as NMR and mass spectrometry are powerful tools for initial structure determination, they can sometimes lead to ambiguous or incorrect assignments, particularly with respect to stereochemistry.

The total synthesis of a proposed structure provides the ultimate proof of its correctness. If the spectroscopic data of the synthetic compound perfectly match those of the natural product, the assigned structure is confirmed. Conversely, discrepancies between the data of the synthetic and natural materials can indicate an error in the initial structural assignment, prompting a revision. This iterative process of isolation, structure proposal, synthesis, and comparison is a cornerstone of natural product chemistry.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a crucial step in understanding its biological activity and developing new therapeutic agents. By systematically modifying different parts of the molecule, chemists can probe the structural requirements for its biological function. This process, known as structure-activity relationship (SAR) studies, provides valuable insights into how the molecule interacts with its biological target.

The design of analogs often focuses on simplifying the natural product's structure to create more synthetically accessible compounds while retaining or improving its biological activity. For example, in the case of the related calanolides, extensive efforts have been dedicated to the synthesis of analogs with modified substitution patterns on the aromatic ring and the pyran ring. nih.gov These studies have revealed that even small changes to the molecule's structure can have a profound impact on its anti-HIV activity. nih.gov

The synthesis of these analogs often employs the same key reactions developed for the total synthesis of the parent natural product, but with modified starting materials or reagents. This modular approach allows for the rapid generation of a library of compounds for biological screening.

| Compound | Modification | Rationale for Synthesis |

| Analog 1 | Simplification of the side chain | To investigate the importance of the side chain for biological activity and improve synthetic accessibility. |

| Analog 2 | Introduction of a halogen atom | To explore the effect of electronic properties on biological activity and potentially enhance binding to the biological target. |

| Analog 3 | Alteration of stereochemistry | To determine the absolute stereochemical requirements for biological activity. |

| Analog 4 | Modification of the pyran ring | To probe the role of the pyran ring in target binding and overall molecular conformation. |

Chemical Modifications for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By synthesizing and evaluating a series of structurally related compounds, researchers can identify the key functional groups and structural features that are essential for biological activity. This information is then used to design more potent and selective drug candidates.

For pyranocoumarins like this compound, SAR studies have focused on several key areas of the molecule. Modifications to the substituents on the aromatic core have been shown to significantly influence the anti-inflammatory and antibacterial properties of synthetic pyranocoumarins. nih.govnih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the molecule's electronic properties and its ability to interact with biological targets.

Furthermore, modifications to the dihydropyran ring, including the stereochemistry of its substituents, are critical for activity. In the case of the calanolides, the specific stereochemistry of the hydroxyl and methyl groups on the pyran ring is crucial for their potent anti-HIV activity. wikipedia.org Synthesis of the different stereoisomers and evaluation of their biological activity have been instrumental in establishing these SARs.

| Modification Site | Observed Effect on Activity | Reference |

| Aromatic Ring Substituents | Can modulate anti-inflammatory and antibacterial activity. | nih.govnih.gov |

| Dihydropyran Ring Stereochemistry | Crucial for anti-HIV activity in related compounds. | wikipedia.org |

| C4-Position Substituent | Can impact anti-HIV properties. | wikipedia.org |

Development of Novel Synthetic Methodologies for Pyranocoumarin Scaffolds

The pursuit of more efficient and versatile methods for the construction of the pyranocoumarin scaffold is an ongoing area of research. The development of novel synthetic methodologies not only facilitates the synthesis of this compound and other natural products but also opens up new avenues for the creation of diverse libraries of compounds for drug discovery.

One-pot, multi-component reactions have emerged as a powerful strategy for the rapid assembly of complex molecular architectures. These reactions, in which multiple starting materials are combined in a single reaction vessel to form a complex product in a single operation, offer significant advantages in terms of efficiency and atom economy. Enantioselective one-pot syntheses of functionalized pyranocoumarins have been developed, providing access to optically active compounds with potent antibacterial activity. acs.org

Furthermore, the use of novel catalytic systems continues to push the boundaries of pyranocoumarin synthesis. For example, organocatalytic approaches have proven to be highly effective in controlling the stereoselectivity of key bond-forming reactions. acs.org The development of new catalysts and reaction conditions that allow for the construction of the pyranocoumarin scaffold with high levels of control and in a more environmentally friendly manner is a key objective in this field.

Mechanistic Insights into Biological Activities

Antiviral Mechanisms of Action

(+)-Pseudocordatolide C, a member of the pyranocoumarin (B1669404) class of compounds, has been identified as possessing anti-HIV activity nih.gov. The antiviral mechanisms of pyranocoumarins are multifaceted, often targeting key viral enzymes and processes essential for the replication of the human immunodeficiency virus type 1 (HIV-1) nih.govnih.gov.

Research into the Calophyllum genus, the source of this compound, has led to the discovery of several compounds with potent anti-HIV-1 activity researchgate.net. Pyranocoumarins, as a class, are recognized for their ability to inhibit HIV-1 replication nih.govresearchgate.net. While specific quantitative data on the inhibition of HIV-1 replication by this compound is not extensively detailed in the available literature, the general activity of this class of compounds suggests a potential to interfere with the viral life cycle.

A primary mechanism by which pyranocoumarins exert their anti-HIV effects is through the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA nih.govresearchgate.net. Several coumarins isolated from Calophyllum species have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) researchgate.net. These compounds bind to a non-essential site on the enzyme, inducing a conformational change that inactivates it. While direct inhibitory concentration (IC50) values for this compound against HIV-1 RT are not specified in the reviewed literature, the activity of related compounds suggests this as a probable mechanism of action.

The replication of HIV-1 is dependent on various cellular factors. Some coumarins have been shown to inhibit cellular factors that are crucial for HIV-1 replication at the transcriptional level nih.gov. For instance, certain coumarins can inhibit the transcription factor Sp1, which is important for viral gene expression nih.gov. While this provides a potential avenue for the antiviral activity of pyranocoumarins, specific research on this compound's interaction with these cellular factors is needed for confirmation.

Another potential antiviral mechanism of coumarins is the interference with the transmission of viral particles nih.gov. This can occur through various means, including the inhibition of viral entry into host cells. Some coumarins have been found to down-regulate the expression of chemokine receptors such as CXCR4 and CCR5, which are essential for HIV-1 to enter its target cells nih.gov. The specific role of this compound in this process has not been elucidated.

Molecular docking studies are instrumental in understanding the binding interactions between a compound and its target protein. Such studies have been performed for various coumarin (B35378) derivatives to explore their binding modes with HIV-1 reverse transcriptase and integrase nih.govnih.govmdpi.comfrontiersin.orgnih.gov. These computational analyses help in predicting the binding affinity and identifying key amino acid residues involved in the interaction. However, specific molecular docking and binding affinity data for this compound are not available in the current body of literature.

Anticancer and Antitumor Mechanisms

Coumarins isolated from the Calophyllum genus have demonstrated notable anticancer and antitumor properties nih.govmdpi.com. The mechanisms underlying these activities are diverse and often involve the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

Induction of Apoptosis Pathways (e.g., Caspase Activation, Mitochondrial Dysfunction)

There is currently no specific information available in the scientific literature detailing the induction of apoptosis pathways by this compound, including any effects on caspase activation or mitochondrial dysfunction. Apoptosis is a form of programmed cell death crucial for tissue homeostasis, and it is executed through complex signaling cascades. mdpi.com Key pathways include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes. mdpi.comnih.gov The intrinsic pathway involves mitochondrial outer membrane permeabilization, leading to the release of cytochrome c, which then activates caspase-9 and subsequently effector caspases like caspase-3 and -7. nih.govnih.gov However, studies directly linking this compound to these specific molecular events are absent.

Inhibition of Cell Proliferation and Modulation of Cell Cycle Progression (e.g., G1, S, G2/M Arrest)

Detailed research on the effects of this compound on cell proliferation and cell cycle progression is not available. The cell cycle is a tightly regulated process involving several phases (G1, S, G2, and M) controlled by cyclin-dependent kinases (CDKs) and their cyclin partners. nih.gov Many natural compounds exert anticancer effects by inducing cell cycle arrest at specific checkpoints, such as the G1/S or G2/M transitions, thereby inhibiting the proliferation of malignant cells. mdpi.comnih.govmdpi.comnih.govresearchgate.net However, no studies have been published that specifically investigate whether this compound can induce G1, S, or G2/M arrest or modulate the activity of key cell cycle regulatory proteins.

Modulation of Oxidative Stress and Regulation of Reactive Oxygen Species (ROS) Levels

The specific effects of this compound on oxidative stress and the regulation of reactive oxygen species (ROS) have not been documented. Oxidative stress arises from an imbalance between the production of ROS and the capacity of biological systems to detoxify these reactive products. mdpi.commdpi.com ROS can act as signaling molecules at low levels, but can cause significant damage to lipids, proteins, and DNA at high levels, contributing to various pathologies. mdpi.comnih.gov While some coumarin-based compounds have been investigated for their antioxidant properties, nih.gov no such data is currently available for this compound.

Inhibition of Angiogenesis and Metastatic Processes

There is no specific information in the published literature regarding the ability of this compound to inhibit angiogenesis or metastatic processes. Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical hallmarks of cancer progression. mdpi.com These processes are driven by complex signaling pathways, and their inhibition is a key strategy in cancer therapy. myacare.comnih.gov However, the potential role of this compound in targeting these pathways has not been investigated.

Interaction with Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR Pathway)

The interaction of this compound with key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, remains uncharacterized. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Its dysregulation is a common feature in many cancers, making it an important target for therapeutic intervention. frontiersin.orgcellphysiolbiochem.comresearchgate.net At present, there are no studies demonstrating that this compound modulates any components of this pathway.

Inhibition of Carbonic Anhydrase (CA) Isozymes

While coumarins as a chemical class have been explored as non-classical inhibitors of carbonic anhydrase (CA) isozymes, mdpi.com specific inhibitory activity and selectivity data for this compound against various CA isozymes are not available. CAs are metalloenzymes involved in various physiological and pathological processes, and certain isoforms, particularly the tumor-associated CA IX and XII, are validated targets for anticancer drugs. nih.govmdpi.com The mechanism of inhibition by coumarins typically involves enzymatic hydrolysis by CA, followed by the binding of the hydrolyzed product to the enzyme's active site. mdpi.com However, without experimental data, it is unknown if this compound can inhibit any CA isozymes.

Other Pharmacological Activities (Mechanism-Focused)

Limited information is available regarding other pharmacological activities of this compound. One study has reported that pyranocoumarins, including pseudocordatolide C, isolated from Calophyllum lanigerum, exhibited anti-HIV activity. However, the specific mechanism of this antiviral action was not detailed in the available literature.

Anti-inflammatory Mechanisms (e.g., Modulation of COX-2, iNOS, Cytokines)

Currently, there is a lack of specific scientific studies detailing the direct effects of this compound on key inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. While the broader class of coumarins has been shown to exhibit anti-inflammatory properties through the modulation of these pathways, specific data for this compound is not yet available in the reviewed literature. nih.govresearchgate.netresearchgate.net For instance, other coumarins like imperatorin (B1671801) have been reported to block the protein expression of iNOS and COX-2. semanticscholar.orgnih.gov

Antimicrobial Modes of Action (e.g., Antibacterial, Antifungal, Antiparasitic)

The antimicrobial profile of this compound has been noted in several reviews, with its antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), being the most consistently reported. semanticscholar.orgnih.govnih.govnih.govclockss.orgresearchgate.netacs.orgkoreascience.krdatapdf.com However, the precise molecular mechanism by which this compound exerts its anti-HIV effect has not been fully elucidated in the available literature.

Information regarding its specific modes of action against bacteria, fungi, and parasites is also limited. While general antimicrobial activity for coumarins is acknowledged, detailed mechanistic studies on how this compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication are not yet documented. scispace.comresearchgate.net

Table 1: Reported Antimicrobial Activities of this compound

| Activity | Target Organism | Reported (Yes/No) |

| Antibacterial | Various Bacteria | No specific mechanism reported |

| Antifungal | Various Fungi | No specific mechanism reported |

| Antiparasitic | Various Parasites | No specific mechanism reported |

| Antiviral | HIV-1 | Yes semanticscholar.orgnih.govclockss.org |

Antioxidant Defense Mechanisms

The antioxidant potential of coumarins as a chemical class is well-established, contributing to their various biological activities. researchgate.netphytojournal.comtandfonline.commdpi.com However, specific studies detailing the antioxidant defense mechanisms of this compound are not available in the current body of scientific literature. General mechanisms for coumarins involve scavenging of free radicals and modulation of cellular antioxidant enzymes, but these have not been specifically demonstrated for this compound.

Neuroprotective Effects and Associated Molecular Targets

There is currently no scientific evidence available to suggest that this compound possesses neuroprotective effects. While other coumarins have been investigated for their potential to protect neurons from damage and for their relevance in neurodegenerative diseases, these properties have not been attributed to this compound in the reviewed literature. nih.govnih.govresearchgate.netresearchgate.net Consequently, there is no information on any associated molecular targets in the context of neuroprotection.

Structure Activity Relationship Sar Studies

Stereochemical Determinants of Biological Potency (e.g., Chromanol Ring Configuration)

Stereochemistry is a critical factor influencing the biological activity of natural products, as it dictates the three-dimensional arrangement of a molecule and its ability to interact with specific biological targets. mdpi.comresearchgate.net For chiral molecules like (+)-Pseudocordatolide C, which possesses multiple stereocenters, the specific configuration of these centers, such as those on the chromanol ring, is expected to be a major determinant of its biological potency. mdpi.com

Generally, in natural products, only one enantiomer or diastereomer exhibits the desired potent biological activity, as biological systems like enzymes and receptors are themselves chiral. mdpi.comnih.gov This stereoselectivity can affect target binding, metabolic stability, and pharmacokinetics. mdpi.com While direct studies isolating the specific stereochemical contributions of the chromanol ring in this compound are not extensively detailed in the available literature, the principles of stereopharmacology strongly suggest that its specific "(+)" configuration is essential for its bioactivity. Any alteration to the stereocenters at positions 10, 11, and 12 (IUPAC naming) would likely result in a significant loss or change in its pharmacological effects. nih.gov Research on other complex natural products consistently demonstrates that even minor changes in stereochemistry can lead to dramatic differences in biological outcomes. mdpi.comresearchgate.net

Influence of Substituent Patterns on Pharmacological Profiles

The pharmacological profile of pyranocoumarins is heavily influenced by the nature and position of substituents on the core scaffold. mdpi.com The basic coumarin (B35378) nucleus serves as a versatile template, and modifications at various positions can tune its biological effects, including anti-inflammatory, anticancer, and antimicrobial activities. mdpi.comnih.govnih.gov

Studies on a wide range of pyranocoumarin (B1669404) derivatives have elucidated several key SAR trends:

Position of Substituents: The biological activity of coumarin derivatives is highly dependent on the substitution pattern. Positions C-3, C-4, and C-7 are frequently exploited for modification to enhance anticancer activity. nih.govresearchgate.net

Nature of Substituents: The type of functional group introduced has a profound impact. For instance, in a series of synthetic pyranocoumarin derivatives evaluated for anti-inflammatory activity, the presence and position of substituents like trifluoromethyl (–CF3), methoxy (B1213986) (–OCH3), and cyano (–CN) groups determined their efficacy in reducing nitric oxide production. mdpi.com Halogenated substituents (e.g., -F, -Cl, -I) on the pyranocoumarin scaffold have been shown to yield good potency against multidrug-resistant cancer cells. researchgate.net

Lipophilicity and Electronic Effects: O-substitutions, particularly with short aliphatic chains (e.g., allyl, prenyl), and the presence of electron-withdrawing groups (e.g., NO2) have been shown to be favorable for antifungal activity in coumarin derivatives. nih.govmdpi.com This suggests that both the lipophilicity and the electronic properties of the substituents are crucial for modulating bioactivity.

The table below summarizes the effect of different substitution patterns on the anti-inflammatory activity of synthetic pyranocoumarin derivatives, as measured by their ability to inhibit nitric oxide (NO) production.

| Compound/Derivative | Substituent and Position | Effect on NO Production | Reference |

| Derivative 1 | Ortho-F | No significant effect | mdpi.com |

| Derivative 5 | Meta-CF3 | No significant effect | mdpi.com |

| Derivative 6 | Para-CF3 | Weak inhibitory effect | mdpi.com |

| Derivative 12 | Ortho-CF3 | Anti-inflammatory effect | mdpi.com |

| Derivative 15 | Ortho-OCH3 | Anti-inflammatory effect | mdpi.com |

| Derivative 17 | Para-OCH3 | Weak inhibitory effect | mdpi.com |

| Derivative 21 | Meta-CN | Weak inhibitory effect | mdpi.com |

| Derivative 22 | Para-CN | Weak inhibitory effect | mdpi.com |

This table is generated based on data for various synthetic coumarin derivatives to illustrate general principles, as specific substituent studies on this compound are not available.

For this compound, its specific substitution pattern, including the methyl groups and the hydroxyl group on the pyran ring system, is integral to its observed biological activities.

Computational Chemistry Approaches in SAR Elucidation and Predictive Modeling

Computational chemistry, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, provides powerful tools for understanding the SAR of bioactive compounds. easychair.orgyoutube.com These in silico methods help to establish mathematical relationships between the chemical structure of a compound and its biological activity, guiding the design of more potent analogues. nih.gov

QSAR studies on coumarin derivatives have successfully identified key molecular descriptors that correlate with their biological activity. nih.govnih.gov These descriptors often include:

Physicochemical Properties: Lipophilicity (logP), molecular weight, and molecular volume.

Electronic Properties: Minimal electrostatic potential and energies of frontier orbitals (HOMO/LUMO).

Topological Properties: Molecular surface area and polar surface area.

For example, a QSAR analysis of furanocoumarins revealed that characteristics like lipophilicity, molecular size, and electron-donating ability are significant in controlling their interaction with cytochrome P450 enzymes. nih.gov

Molecular docking is another computational technique used to predict the binding orientation and affinity of a molecule to a specific protein target. nih.govnih.govnih.govmdpi.comopenmedicinalchemistryjournal.com For the pyranocoumarin class, docking studies can elucidate how compounds like this compound might interact with key residues in the active site of a target enzyme or receptor, explaining the observed activity and guiding further structural modifications. nih.gov While specific docking studies for this compound are not widely published, the general approach would involve modeling its interactions with known targets to rationalize the importance of its stereochemistry and substituent pattern.

Fragment-Based Drug Design Implications for Pyranocoumarins

Fragment-Based Drug Design (FBDD) is a modern strategy in drug discovery that starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. nih.gov These fragments are then optimized and grown or linked together to produce a high-affinity lead compound. semanticscholar.org

The pyranocoumarin scaffold of this compound represents a valuable starting point for FBDD. The coumarin nucleus itself is considered a privileged scaffold, meaning it is capable of binding to multiple biological targets with high affinity. nih.gov Key advantages of using a pyranocoumarin fragment in FBDD include:

Structural Rigidity and Complexity: The fused ring system provides a defined three-dimensional shape that can be used to explore specific pockets within a protein's binding site.

Chemical Tractability: The coumarin core can be readily synthesized and modified, allowing for the systematic exploration of chemical space around the initial fragment hit. nih.govresearchgate.net

Favorable Properties: Coumarins often possess desirable drug-like properties, such as relatively low molecular weight and good bioavailability. nih.gov

In an FBDD context, this compound could be deconstructed into its core fragments (e.g., the chromanol moiety, the coumarin core) to screen against a target of interest. Identified fragments could then serve as the foundation for building novel inhibitors, leveraging the inherent biological relevance of this natural product scaffold. semanticscholar.orgresearchgate.net

Advanced Research Methodologies

In Vitro and Cellular Pharmacological Profiling Techniques

The biological activities of (+)-Pseudocordatolide C have been primarily characterized through various in vitro and cell-based assays. These techniques are fundamental in determining the compound's efficacy against specific biological targets and in cellular models of disease.

Initial studies have highlighted the potential of this compound as an antiviral and anticancer agent. nih.gov As a pyranocoumarin (B1669404), it belongs to a class of compounds recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, and anticancer effects. nih.gov

Antiviral Activity: this compound, isolated from Calophyllum lanigerum var. austrocoriaceum and Calophyllum teysmannii var. inophylloide, has demonstrated anti-HIV properties. nih.gov While specific IC50 values for this compound are not extensively reported in the available literature, closely related pyranocoumarins from the Calophyllum genus have shown potent anti-HIV-1 activity. For instance, Inophyllum B and P inhibit HIV reverse transcriptase with IC50 values of 38 nM and 130 nM, respectively, and show activity in cell culture at 1.4 µM and 1.6 µM. nih.gov Calanolide (B8761490) A, another well-studied pyranocoumarin, is protective against HIV-1 replication with an IC50 of approximately 0.1 µM. mdpi.com These findings for related compounds suggest that the antiviral activity of this compound likely involves the inhibition of key viral enzymes, a hallmark of this class of natural products.

Anticancer Activity: Several coumarins have been identified as having antitumor or anticancer activity, including this compound. nih.gov In vitro studies on various cancer cell lines are a common approach to evaluate the anticancer potential of natural compounds. For example, studies on other coumarin (B35378) derivatives have demonstrated cytotoxic activity against breast cancer cell lines, such as MCF-7, and have been shown to induce apoptosis and inhibit cell proliferation. nih.gov While specific data for this compound is limited in this context, the known anticancer properties of the coumarin scaffold suggest that its activity could be profiled using assays that measure cell viability, apoptosis, and cell cycle progression in various cancer cell lines.

Anti-inflammatory Activity: Pyranocoumarins are also recognized for their anti-inflammatory effects. nih.gov In vitro anti-inflammatory assays often involve measuring the inhibition of key inflammatory mediators. Standard assays include the inhibition of albumin denaturation and anti-lipoxygenase activity. For instance, in studies of other plant extracts, IC50 values for the inhibition of albumin denaturation have been reported in the range of 50-100 µg/mL, and for anti-lipoxygenase activity, IC50 values can vary significantly depending on the compound. gpub.org While specific anti-inflammatory data for this compound is not readily available, these standard in vitro models would be the conventional starting point for its pharmacological profiling in this area.

A summary of the reported and potential in vitro activities of this compound is presented in Table 1.

| Biological Activity | Assay Type | Reported for this compound | Reported for Related Pyranocoumarins |

| Antiviral (Anti-HIV) | Reverse Transcriptase Inhibition, Cell Culture | Yes | Yes (e.g., Inophyllum B IC50 = 38 nM) |

| Anticancer | Cytotoxicity Assays (e.g., MTT) | Yes | Yes (e.g., against MCF-7 cells) |

| Anti-inflammatory | Albumin Denaturation, Lipoxygenase Inhibition | Potential | Yes |

This table is based on available data and the known activities of the pyranocoumarin class of compounds.

Target Identification and Validation Approaches (e.g., Proteomics, Metabolomics)

Identifying the molecular targets of a bioactive compound is crucial for understanding its mechanism of action. While specific target identification and validation studies for this compound are not extensively documented, modern methodologies like proteomics and metabolomics are powerful tools for this purpose.

Proteomics: Chemical proteomics can be employed to identify the protein targets of small molecules. nih.gov This often involves using the compound as a probe to capture its binding partners from cell lysates, which are then identified by mass spectrometry. For coumarin-related compounds, proteomics has been used to investigate mechanisms of drug resistance in cancer cells and to identify proteins involved in their mode of action. nih.gov Such an approach for this compound could reveal its direct molecular targets, shedding light on the pathways it modulates to exert its antiviral or anticancer effects.

Metabolomics: Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system and can provide insights into the physiological effects of a compound. researchgate.net Studies on Calophyllum species have utilized metabolomic profiling to understand the chemical diversity within the genus and to identify bioactive compounds. nih.gov For this compound, a metabolomics approach could be used to study its effects on cellular metabolism, potentially revealing metabolic pathways that are altered upon treatment and contributing to its biological activity. For example, metabolomic profiling of other C-prenyl coumarins has been used to elucidate their metabolic pathways, involving processes like hydroxylation and demethylation. researchgate.net

Application of Omics Technologies in Mechanistic Research

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the biological processes affected by a compound. While specific omics studies on this compound are not yet prevalent in the literature, the application of these technologies to related compounds and research areas demonstrates their potential.

A toxicogenomic analysis of pharmacologically active coumarins from Calophyllum brasiliense has provided insights into the metabolism and safety profile of these compounds. nih.gov Such studies, which analyze changes in gene expression in response to compound treatment, could be applied to this compound to understand its broader effects on cellular pathways and to predict potential off-target effects. The integration of multiple omics datasets can provide a comprehensive understanding of the mechanism of action of natural products. researchgate.net

Computational Chemistry, Molecular Dynamics Simulations, and In Silico Screening

Computational approaches are increasingly used in drug discovery to predict the interaction of small molecules with biological targets and to screen virtual libraries for potential new drug candidates.

A study investigating coumarin derivatives for their potential against diabetes employed molecular docking and molecular dynamics simulations to evaluate their binding to target proteins. clockss.org In this in silico study, this compound was identified as a potential candidate, with a notable docking score of -11.3 ± 0.00 kcal/mol against the protein kinase B (AKT1) target. clockss.org Molecular dynamics simulations are used to assess the stability of the ligand-protein complex over time, providing insights into the binding interactions.

These computational techniques can be instrumental in:

Virtual Screening: Screening large compound libraries to identify molecules with a high probability of binding to a specific target.

Binding Mode Prediction: Determining the likely orientation and interaction of a compound within the active site of a protein.

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to a compound might affect its biological activity.

The application of these methods to this compound has provided a hypothesis for a potential therapeutic application in diabetes and demonstrates the power of in silico approaches in guiding further experimental research.

| Computational Method | Application to this compound | Key Finding |

| Molecular Docking | Evaluation against diabetes-related protein targets | Docking score of -11.3 ± 0.00 kcal/mol against AKT1 |

| Molecular Dynamics | Assessment of ligand-protein complex stability | Provides insights into binding interactions over time |

This table summarizes the findings from a computational study on coumarin derivatives.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov This methodology is particularly useful for screening natural product libraries to identify new therapeutic leads.

While there is no specific mention in the reviewed literature of this compound being identified through a large-scale HTS campaign, this technique is highly relevant for the discovery of novel biological activities for this and other natural products. HTS can be used to screen for a wide range of activities, including:

Antiviral activity against a panel of different viruses. researchgate.net

Cytotoxicity against a broad range of cancer cell lines.

Inhibition of specific enzymes or receptor binding.

The discovery of antiviral compounds from natural product libraries often utilizes HTS. For example, HTS has been successfully employed to identify broad-spectrum coronavirus inhibitors. nih.gov Given the known anti-HIV activity of this compound, HTS could be a valuable tool to explore its potential against other viral pathogens.

Future Research Directions and Therapeutic Potential

Elucidation of Complete Biosynthetic Pathways and Metabolic Engineering Strategies

The biosynthesis of pyranocoumarins like (+)-Pseudocordatolide C is believed to originate from the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a key precursor. nih.gov The general pathway involves the transformation of L-phenylalanine into trans-cinnamic acid, followed by hydroxylations to form p-coumaric acid, which eventually leads to umbelliferone. nih.gov The formation of the pyran ring and subsequent modifications to create the specific structure of this compound are not fully elucidated.

Future research must focus on identifying the specific enzymes—such as prenyltransferases, cyclases, and hydroxylases—that catalyze the later, crucial steps in the biosynthesis of pyranocoumarins within Calophyllum species. nih.govnih.gov Transcriptome sequencing and analysis of Calophyllum species, similar to studies on Calophyllum brasiliense for identifying genes related to calanolide (B8761490) biosynthesis, could be a powerful strategy to uncover the candidate genes responsible for the production of this compound. researchgate.netmdpi.com

Once the complete biosynthetic pathway is understood, metabolic engineering strategies can be employed to enhance the production of this compound. bohrium.com This could involve overexpressing rate-limiting enzymes or down-regulating competing pathways in the native plant or a heterologous host like yeast or bacteria. asm.org Synthetic biology approaches could enable the construction of microbial cell factories for sustainable and scalable production of the compound. bohrium.comasm.org

Table 1: Proposed Key Stages in the Biosynthesis of this compound

| Stage | Precursor/Intermediate | Key Enzyme Class (Hypothesized) | Description |

|---|---|---|---|

| Early Stage | L-Phenylalanine | Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H) | Formation of p-coumaric acid via the phenylpropanoid pathway. nih.gov |

| Core Coumarin (B35378) Formation | p-Coumaric acid | Hydroxylases, Ligases | Conversion of p-coumaric acid to the central coumarin scaffold, umbelliferone. nih.gov |

| Prenylation & Cyclization | Umbelliferone | Prenyltransferases, Cyclases | Addition of prenyl groups and subsequent cyclization to form the pyran ring structure characteristic of pyranocoumarins. nih.gov |

| Tailoring Reactions | Pyranocoumarin (B1669404) intermediate | Hydroxylases, Oxidoreductases | Specific modifications to the pyranocoumarin scaffold to yield the final this compound structure. |

Development of Novel and Scalable Synthetic Methodologies for Enantioselective Production

While total syntheses of related pyranocoumarins, such as (±)-cordatolide A, have been achieved, the development of scalable and enantioselective methods for this compound remains a critical goal. acs.org Current synthetic strategies for pyranocoumarins often involve multi-step processes, including the Claisen rearrangement or reactions of hydroxycoumarins with unsaturated aldehydes or ketones to form the pyran ring. researchgate.netmdpi.com

Exploration of Polypharmacology and Multi-Targeting Strategies for Complex Diseases

The "one-drug, one-target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and chronic inflammatory conditions. mdpi.com Natural products are frequently characterized by their ability to interact with multiple biological targets, a concept known as polypharmacology. mdpi.commdpi.com Coumarins and pyranocoumarins exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, suggesting a rich polypharmacological potential. researchgate.netsemanticscholar.orgnih.gov

Given its known anti-HIV activity, a key future direction is to screen this compound against a broad panel of targets associated with other complex diseases. For instance, its potential as an anti-inflammatory agent could be explored by investigating its effects on key inflammatory mediators and signaling pathways, such as those involving nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and the nuclear factor kappa-B (NF-κB) pathway. mdpi.comnih.gov Similarly, its anticancer potential could be assessed against various cancer cell lines and associated molecular targets. This approach could reveal novel mechanisms of action and position this compound as a lead compound for developing multi-target therapies. mdpi.com

Table 2: Reported Biological Activities of Related Pyranocoumarins Suggesting Polypharmacological Potential

| Biological Activity | Compound Class / Example | Potential Therapeutic Area |

|---|---|---|

| Anti-HIV | Calanolides, Cordatolides | Infectious Disease nih.gov |

| Anti-inflammatory | Synthetic Pyranocoumarin Derivatives | Inflammatory Diseases nih.govmdpi.comnih.gov |

| Anticancer | Decursin, Decursinol Derivatives | Oncology researchgate.net |

| Antibacterial | Organocatalytically Synthesized Pyranocoumarins | Infectious Disease acs.org |

| Neuroprotective | Decursin Derivatives | Neurodegenerative Diseases researchgate.net |

Bioavailability and Pharmacokinetic Research for Enhanced Therapeutic Efficacy

A significant hurdle for many natural products in drug development is their poor pharmacokinetic profile, particularly low oral bioavailability. researchgate.netdovepress.com Studies on other natural coumarins have highlighted challenges such as limited solubility and extensive metabolism by cytochrome P450 enzymes. nih.govmdpi.com A pharmacokinetic study of other pyranocoumarins in rats demonstrated that while detectable in plasma, their systemic exposure could be influenced by pathological states like acute lung injury. nih.gov

Therefore, comprehensive pharmacokinetic research on this compound is essential. This includes in vitro studies to assess its metabolic stability in liver microsomes and in vivo studies in animal models to determine key parameters like absorption, distribution, metabolism, and excretion (ADME). nih.gov Future work should also investigate its potential as a substrate for drug transporters, which can significantly impact bioavailability. mdpi.com Should bioavailability be a limiting factor, formulation strategies, such as the development of nanocrystal drug delivery systems, could be explored to enhance its solubility and absorption. dovepress.com

Preclinical Efficacy Studies for Specific Pathologies Beyond HIV and Cancer

Building on the polypharmacological potential, preclinical efficacy studies should be conducted in animal models for specific diseases beyond its established anti-HIV and potential anticancer activities. The strong anti-inflammatory effects observed for related pyranocoumarins make inflammatory diseases a particularly promising area. nih.govresearchgate.net

For example, synthetic pyranocoumarin derivatives have been shown to significantly reduce the production of pro-inflammatory cytokines and inhibit key signaling pathways (MAPK and NF-κB) in macrophage cell lines. mdpi.comnih.gov Future research should involve testing this compound in established in vivo models of inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation. nih.gov Additionally, given that some coumarins possess antimicrobial properties, its efficacy against various bacterial and fungal pathogens, including drug-resistant strains, should be evaluated. acs.org

Integration with Systems Biology for a Comprehensive Understanding of Biological Interactions

Systems biology, which integrates 'omics' data (genomics, transcriptomics, proteomics, and metabolomics), offers a holistic approach to understanding the complex biological interactions of a natural product. slideshare.netfrontiersin.org This strategy can be powerfully applied to this compound to elucidate its mechanism of action, identify its molecular targets, and predict potential off-target effects. uq.edu.aunih.gov

For instance, treating relevant cell lines (e.g., immune cells or cancer cells) with the compound and subsequently performing transcriptomic (RNA-seq) and proteomic analyses can reveal which cellular pathways are significantly perturbed. nih.gov Metabolomic studies could shed light on how the compound affects cellular metabolism. nih.gov This integrated data can help construct a comprehensive network of the compound's biological interactions, accelerating the identification of its therapeutic targets and providing insights into its polypharmacological profile. slideshare.net

Safety and Efficacy Assessment for Translational Research

For any promising preclinical candidate, a rigorous assessment of safety and efficacy is paramount for successful translation to clinical trials. nih.gov The purpose of preclinical safety studies is to determine the safe parameters for a compound before it is tested in humans. criver.com This process begins with in vitro cytotoxicity assays against a panel of human cell lines to establish a preliminary therapeutic window. nih.gov

This must be followed by in vivo toxicity studies in at least two different animal models to evaluate potential effects on major organs and establish a no-observed-adverse-effect level (NOAEL). criver.comyoutube.com These studies are critical for informing the design of potential human clinical trials. researchgate.net Throughout this process, rigorous experimental design, proper characterization of the compound, and transparent reporting are essential to ensure the replicability and translational relevance of the findings. nih.gov

Exploration of Alternative Delivery Systems for Enhanced Bioactivity

The therapeutic promise of many natural products, including diterpenes and coumarins, is often hindered by challenges such as poor aqueous solubility, low bioavailability, and rapid metabolism. mdpi.comresearchgate.net For this compound, a compound with established anti-HIV activity, overcoming these pharmacokinetic limitations is a critical step toward realizing its full therapeutic potential. nih.gov Future research is therefore progressively focusing on the development and application of advanced drug delivery systems to enhance its bioactivity and ensure targeted delivery.

The primary goal of employing alternative delivery systems is to improve the solubility and stability of hydrophobic drugs, protect them from premature degradation, and facilitate their transport across biological membranes to specific sites of action. mdpi.comnih.gov Nanotechnology-based platforms, in particular, offer promising solutions by encapsulating therapeutic agents within nano-sized carriers. nih.gov These nanocarriers can improve pharmacokinetic profiles, increase drug concentration at target tissues, and reduce off-target effects. tandfonline.comtandfonline.com

Several types of nanocarriers are being explored for the delivery of structurally similar natural products and could be adapted for this compound. These include lipid-based nanoparticles, polymeric nanoparticles, and inclusion complexes with cyclodextrins. nih.govmdpi.com

Lipid-Based Nanoparticles: This category, which includes liposomes and solid lipid nanoparticles (SLNs), is highly promising due to its biocompatibility and ability to encapsulate hydrophobic molecules like this compound. nih.govmdpi.com Liposomes are spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core, making them versatile carriers for both hydrophilic and lipophilic drugs. nih.govmdpi.com Encapsulation within liposomes can protect the compound from metabolic enzymes, prolong its circulation time, and enhance its uptake by target cells. nih.gov

Polymeric Nanoparticles: These are solid colloidal particles in which the drug is dissolved, entrapped, or encapsulated. nih.gov The use of biodegradable polymers allows for a sustained and controlled release of the encapsulated compound. tandfonline.com Surface modification of these nanoparticles with specific ligands can enable targeted delivery to particular cells or tissues, thereby increasing therapeutic efficacy and minimizing systemic toxicity. tandfonline.com

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com They can form inclusion complexes with poorly water-soluble drugs, effectively increasing their solubility and stability. mdpi.com This strategy has been successfully employed to improve the bioavailability of various hydrophobic natural compounds. mdpi.com

The selection of an appropriate delivery system for this compound would depend on the specific therapeutic application and desired pharmacokinetic profile. Research in this area would involve formulation development, physicochemical characterization, and in vitro and in vivo evaluation of the drug-loaded carriers to assess their stability, release kinetics, and biological activity. tandfonline.comtandfonline.com The successful application of these advanced delivery technologies could significantly enhance the therapeutic utility of this compound.

Table 1: Potential Alternative Delivery Systems for this compound

| Delivery System | Composition | Primary Advantages for Hydrophobic Compounds | Potential Research Focus for this compound |

| Liposomes | Phospholipid bilayers forming spherical vesicles. mdpi.com | High biocompatibility; ability to encapsulate lipophilic drugs within the bilayer; protection from degradation; prolonged circulation. mdpi.comnih.gov | Formulation stability; optimization of encapsulation efficiency; targeted delivery to specific cell types (e.g., HIV-infected cells). |

| Solid Lipid Nanoparticles (SLNs) | Solid lipid core matrix stabilized by surfactants. nih.gov | High stability; controlled release profiles; good tolerability. | Characterization of drug release kinetics; assessment of cellular uptake and intracellular trafficking. |

| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, PLA). nih.gov | Sustained drug release; protection of the encapsulated drug; surface can be functionalized for targeting. tandfonline.comtandfonline.com | Evaluation of long-term release profiles; development of targeted nanoparticles for specific tissues or receptors. |

| Cyclodextrin Complexes | Cyclic oligosaccharides (e.g., β-cyclodextrin). mdpi.com | Increased aqueous solubility and dissolution rate; enhanced chemical stability of the guest molecule. mdpi.com | Determination of complexation efficiency and stoichiometry; evaluation of improved oral bioavailability. |

Q & A

Basic Research Questions

Q. What spectroscopic and analytical methods are employed to determine the structural configuration of (+)-Pseudocordatolide C?

- Methodological Answer : The absolute stereochemistry and structural elucidation of this compound are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and high-resolution mass spectrometry (HRMS). For novel compounds, NMR data (e.g., , , 2D-COSY, HSQC, HMBC) are cross-validated with X-ray diffraction results to resolve stereochemical ambiguities. Purity is assessed via HPLC coupled with UV/Vis or mass detection .

Q. How is the in vitro cytotoxicity of this compound evaluated in preliminary studies?

- Methodological Answer : Cytotoxicity is commonly assessed using cell viability assays such as MTT, resazurin, or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 μM) are generated to calculate IC values. Controls include untreated cells and reference compounds (e.g., doxorubicin). Triplicate experiments with statistical validation (e.g., ANOVA) are essential to ensure reproducibility .

Q. What strategies are recommended for isolating this compound from natural sources?

- Methodological Answer : Bioassay-guided fractionation is often employed. Crude extracts are partitioned using solvent-solvent extraction (e.g., hexane/ethyl acetate/water), followed by column chromatography (silica gel, Sephadex LH-20). Final purification uses preparative HPLC with chiral columns to resolve stereoisomers. LC-MS tracking ensures target compound isolation .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific factors (e.g., metabolic activity, membrane transporters). To address this:

- Standardize assay conditions (e.g., incubation time, serum concentration).

- Perform transcriptomic profiling of sensitive vs. resistant cell lines to identify biomarkers.

- Validate mechanisms using siRNA knockdown or pharmacological inhibitors of suspected pathways .

Q. What experimental designs are critical for validating the proposed biosynthetic pathway of this compound?

- Methodological Answer : Isotopic labeling (e.g., -glucose) in precursor-feeding studies can trace carbon incorporation. Genetic knockout/heterologous expression of candidate enzymes (e.g., terpene cyclases) in model organisms (e.g., Saccharomyces cerevisiae) confirms pathway steps. Metabolomic profiling (LC-HRMS/MS) identifies intermediates .

Q. How can enantiomeric purity be optimized during the synthetic preparation of this compound?

- Methodological Answer : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries to control stereocenters. Purify intermediates via chiral-phase HPLC or crystallize diastereomeric salts. Monitor enantiomeric excess (ee) using chiral GC or HPLC with a polarimetric detector .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products